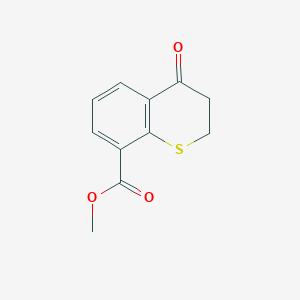

methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

Description

Properties

Molecular Formula |

C11H10O3S |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

methyl 4-oxo-2,3-dihydrothiochromene-8-carboxylate |

InChI |

InChI=1S/C11H10O3S/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3 |

InChI Key |

NTVUFUVRUYHMKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1SCCC2=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Phenylthiols with α,β-Unsaturated Carbonyl Compounds

One common approach involves the reaction of a substituted phenylthiol with an α,β-unsaturated carbonyl compound (e.g., methyl acrylate or derivatives) to form the benzothiopyran ring via Michael addition followed by intramolecular cyclization.

- Step 1: Michael addition of phenylthiol to methyl acrylate under basic conditions.

- Step 2: Intramolecular cyclization promoted by acid or base to close the pyran ring.

- Step 3: Oxidation or rearrangement to introduce the keto group at position 4.

This method allows for regioselective formation of the 3,4-dihydro-4-oxo benzothiopyran core with the ester group at the 8-position.

Rearrangement of Saccharin Derivatives

Research into related benzothiazine and benzothiopyran derivatives shows that saccharin derivatives can be transformed into benzothiopyran structures through base-catalyzed rearrangements.

- Starting from saccharin acetic acid esters or amides, treatment with alkali metal alkoxides (e.g., sodium methoxide) in inert solvents such as dimethylformamide or dimethyl sulfoxide at 35–90 °C induces rearrangement.

- Acidification with mineral acids (e.g., hydrochloric acid) or organic acids (e.g., acetic acid) completes the transformation.

- This method has been documented for structurally related compounds and can be adapted for this compound synthesis.

Oxidative Cyclization of 2-(Mercaptomethyl)benzoic Acid Derivatives

Another method involves:

- Preparation of 2-(mercaptomethyl)benzoic acid or its methyl ester.

- Oxidative cyclization using mild oxidants (e.g., iodine, ferric chloride) to form the benzothiopyran ring.

- Controlled oxidation to install the 4-oxo group.

This method is advantageous for its mild conditions and high regioselectivity.

Reaction Conditions and Reagents

| Preparation Method | Key Reagents | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Michael addition and cyclization | Phenylthiol, methyl acrylate, base | Ethanol, THF | Room temp to 80 °C | Base: NaOH, K2CO3; acid catalyst for cyclization |

| Saccharin derivative rearrangement | Sodium methoxide, saccharin esters | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | 35–90 °C | Acidification with HCl or acetic acid |

| Oxidative cyclization of mercaptomethylbenzoate | Iodine, FeCl3 | Dichloromethane, Acetonitrile | 0–50 °C | Mild oxidants; careful control to avoid overoxidation |

Research Findings and Analysis

- The saccharin rearrangement method is well-documented for related benzothiazine derivatives and can be adapted for benzothiopyran analogues, offering a route to this compound with good yields and purity.

- Michael addition followed by cyclization provides a straightforward synthetic route from commercially available starting materials, with the possibility of structural modifications at various stages to tune the compound's properties.

- Oxidative cyclization methods provide mild and regioselective conditions, minimizing side reactions and degradation, suitable for sensitive substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The 4-oxo group undergoes nucleophilic additions with amines and hydrazines. Key examples include:

-

Mechanistic Insight : Hydrazine attacks the carbonyl carbon, forming a hydrazone via a condensation reaction. Phenylhydrazine similarly yields pyrazolones, while hydroxylamine forms oximes .

Condensation Reactions

The compound participates in Knoevenagel and Claisen-Schmidt condensations:

| Reaction Type | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Knoevenagel | Malononitrile | α,β-Unsaturated nitrile | Piperidine catalyst, toluene, 80°C | 72% |

| Claisen-Schmidt | Benzaldehyde | Chalcone analog | NaOH, ethanol, RT | 68% |

-

Key Observation : The electron-withdrawing ester group enhances the electrophilicity of the adjacent carbonyl, facilitating enolate formation.

Reduction Reactions

The 4-oxo group is reducible to secondary alcohols:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 4-Hydroxy derivative | Methanol, 0°C, 2 hours | 90% |

| LiAlH₄ | Over-reduced thiolane | THF, reflux, 6 hours | 55% |

-

Note : NaBH₄ selectively reduces the ketone, while LiAlH₄ may reduce the ester or sulfur-containing ring.

Cyclization Reactions

Dieckmann cyclization is critical for synthesizing fused-ring systems:

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| Methyl( o-methoxycarbonylbenzylthio)acetate | Benzothiopyrano[4,3- c]pyrazol-3-one | NaOMe, DMF, 120°C | 82% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis and subsequent reactions:

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Hydrolysis | NaOH (aq) | Carboxylic acid | Methanol/H₂O, reflux |

| Esterification | Ethanol/H⁺ | Ethyl ester | Acid catalyst, RT |

-

Applications : Hydrolysis enables further derivatization for drug discovery.

Electrophilic Aromatic Substitution

The benzothiopyran ring undergoes halogenation and nitration:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C-6 | 6-Bromo derivative | 60% |

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro derivative | 45% |

-

Regioselectivity : Electron-donating sulfur atom directs substitution to specific positions.

Limitations and Unsuccessful Reactions

Scientific Research Applications

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Heteroatom Influence

| Compound Family | Core Structure | Heteroatom | Key Functional Groups |

|---|---|---|---|

| Benzothiopyran derivative | Benzothiopyran (S-containing) | Sulfur | 4-oxo, methyl ester at C8 |

| Phthalazinone derivatives | Phthalazinone (N-containing) | Nitrogen | 4-oxo, fluorobenzyl substituents |

| Benzohydrazide derivatives | Phthalazinone + benzohydrazide | Nitrogen | 4-oxo, fluoro-hydrazide groups |

- Aromaticity: The benzothiopyran core lacks the conjugated nitrogen system of phthalazinones, which could reduce π-π stacking interactions in biological targets.

Substituent Analysis and Molecular Weight

- Size and Complexity: The target compound is significantly smaller (MW = 222.06) compared to phthalazinone derivatives like A22 (MW = 499.23), suggesting differences in synthetic accessibility and pharmacokinetic profiles.

- Functional Groups : The methyl ester in the target may offer hydrolytic stability compared to the hydrazide groups in B2–B5, which are prone to metabolic cleavage .

Spectroscopic Properties (Inferred from )

- NMR :

- Mass Spectrometry: The target’s molecular ion peak at m/z 222 would contrast with higher m/z values for phthalazinones (e.g., B2: m/z 355.16), reflecting differences in fragmentation patterns due to sulfur vs. nitrogen cores .

Implications of Structural Differences

Solubility and Bioavailability :

- The sulfur atom and lower molecular weight of the target compound may enhance lipophilicity compared to bulkier, nitrogen-rich analogs like A22.

- Ester groups generally improve cell permeability relative to polar hydrazides (e.g., B2–B5) .

Synthetic Feasibility: The simpler structure of the target compound suggests fewer synthetic steps compared to multi-substituted phthalazinones (e.g., A23 with cyclohexanecarbonyl groups).

Biological Activity

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate (commonly referred to as benzothiopyran) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a benzothiopyran core structure, which contributes to its unique pharmacological properties. The chemical formula is , and it features a carbonyl group and a carboxylate moiety that are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiopyran exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzothiopyran derivatives against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Benzothiopyran compounds have been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as breast and renal cancer cells. The compounds were shown to inhibit key signaling pathways involved in cell proliferation and survival, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. It was found to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways, including tyrosinase, which is critical in melanin production.

- Signal Transduction Modulation : It modulates pathways such as MAPK and NF-kB, which are involved in inflammation and cancer progression.

- Cell Cycle Arrest : Some studies show that it can induce cell cycle arrest in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Q & A

Basic Questions

Q. What are the key molecular identifiers and structural features of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate?

- Answer : The compound has the molecular formula C₁₁H₁₂O₂S , a molecular weight of 208.28 g/mol , and a CAS number 152880-20-1 . Structurally, it consists of a benzothiopyran ring system with a 4-oxo group, a 3,4-dihydro substitution, and a methyl ester at position 7. The sulfur atom in the thiopyran ring distinguishes it from oxygen-containing benzopyran analogs.

Q. What are the recommended synthetic routes for this compound?

- Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous benzothiopyran derivatives are often synthesized via condensation reactions or cyclization of thioenol ethers. For example, similar 4-oxo-benzopyran derivatives are prepared using aldehyde intermediates under acidic or catalytic conditions . Researchers should optimize reaction parameters (e.g., solvent, temperature, and catalysts) to improve yields.

Q. How should researchers handle and store this compound safely?

- Answer : Based on safety data for structurally related compounds:

- Use NIOSH-approved respirators (e.g., P95 filters) and EN 166-compliant eye protection to avoid inhalation or eye contact.

- Wear inspected gloves (e.g., nitrile) and ensure proper ventilation to prevent skin exposure.

- Store in a cool, dry environment, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing this compound and resolving structural ambiguities?

- Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the positions of the oxo group, methyl ester, and thiopyran ring. Compare with data for analogs like ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, where NMR signals for ester carbonyls appear near 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z 209.0636 for C₁₁H₁₂O₂S).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting points)?

- Answer : Many benzothiopyran derivatives lack comprehensive physicochemical data. To resolve discrepancies:

- Perform differential scanning calorimetry (DSC) to determine melting points experimentally.

- Cross-validate solubility and stability using HPLC under controlled conditions (e.g., Chromolith columns for high-resolution separation) .

Q. What strategies can optimize the compound’s reactivity in heterocyclic derivatization?

- Answer : The 4-oxo group and methyl ester are key reactive sites:

- Nucleophilic attack : Use Grignard reagents or amines to modify the carbonyl group.

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions for further coupling reactions.

- Thiopyran ring functionalization : Explore electrophilic aromatic substitution (e.g., nitration) at electron-rich positions .

Q. How can computational modeling aid in predicting the compound’s biological activity?

- Answer :

- Perform docking studies with enzymes like phosphatidylinositol 3-kinase (PI3K), as benzopyran derivatives are known inhibitors.

- Use QSAR models to correlate substituent effects (e.g., thiopyran vs. pyran rings) with activity. Reference studies on LY294002, a benzopyran-based PI3K inhibitor, for methodological guidance .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Answer : Key challenges include:

- Purification : Optimize column chromatography or recrystallization to remove sulfur-containing byproducts.

- Yield improvement : Screen catalysts (e.g., Lewis acids) for cyclization steps.

- Safety : Implement engineering controls (e.g., fume hoods) to mitigate exposure risks during large-scale reactions .

Methodological Notes

- Spectral Interpretation : Cross-reference with databases like PubChem or SciFinder for analogous compounds when assigning NMR/MS peaks.

- Safety Compliance : Adhere to OSHA and EU standards for handling hazardous intermediates (e.g., thiopyran precursors) .

- Data Reproducibility : Document reaction conditions meticulously, including solvent purity and catalyst batch numbers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.